2-(1-Aminocyclopropyl)acetonitrile

Description

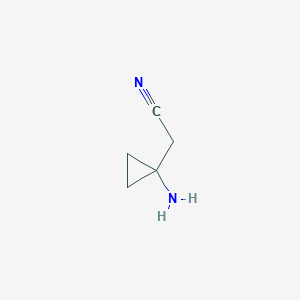

2-(1-Aminocyclopropyl)acetonitrile is a nitrile-containing compound featuring a cyclopropane ring substituted with an amino group at the 1-position. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The cyclopropane ring introduces significant ring strain, while the amino group enhances nucleophilicity, enabling diverse reactivity patterns.

Properties

IUPAC Name |

2-(1-aminocyclopropyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c6-4-3-5(7)1-2-5/h1-3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDXCVGIVIHVFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclopropyl)acetonitrile typically involves the reaction of cyclopropylamine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclopropyl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include primary amines, oximes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1-Aminocyclopropyl)acetonitrile has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s biological activity makes it a subject of study in biochemical research.

Medicine: Its potential pharmaceutical applications include the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclopropyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(1-Aminocyclopropyl)acetonitrile with structurally or functionally related nitrile derivatives:

Table 1: Key Properties of Comparable Compounds

Structural and Electronic Comparisons

- In contrast, 2-(Cyclopropylmethoxy)acetonitrile (CAS 135290-23-2) replaces the amino group with a methoxy substituent, reducing nucleophilicity but increasing solubility in non-polar solvents .

- Electronic Properties: Quantum chemical studies on methyl 2-(4-methyl-2H-chromen-7-yl)acetonitrile () reveal non-planar molecular geometries and localized HOMO-LUMO orbitals on the coumarin ring. Similar analyses for this compound would likely show orbital localization on the cyclopropane and nitrile groups, influencing charge transfer and binding interactions .

Biological Activity

2-(1-Aminocyclopropyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C5H10N2

- Molecular Weight : 98.15 g/mol

- Structure : The compound features a cyclopropyl group attached to an amino group and a nitrile functional group, which may influence its biological interactions.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential roles in different biological processes.

The mechanisms through which this compound exerts its effects include:

- Receptor Interaction : The compound may interact with specific receptors in the nervous system, potentially influencing neurotransmitter release and signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular functions and responses.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

- Antidepressant Activity : Studies suggest that this compound may exhibit antidepressant-like effects in animal models. For instance, a study reported that administration led to significant reductions in immobility time in the forced swim test, indicating potential antidepressant properties.

- Neuroprotective Effects : Preliminary findings indicate neuroprotective effects against oxidative stress-induced neuronal damage, which could have implications for neurodegenerative diseases.

Table 1: Summary of Key Studies on this compound

Study Highlights

- Antidepressant Activity : A recent study demonstrated that this compound significantly decreased depressive-like behaviors in rodents. The mechanism was hypothesized to involve modulation of serotonin levels.

- Neuroprotective Effects : Another investigation focused on the compound's ability to protect neuronal cells from oxidative stress. Results showed that treatment with the compound led to decreased markers of cell death and improved cell viability.

- Receptor Binding Studies : Research utilizing radiolabeled ligands indicated that this compound binds to serotonin receptors, suggesting a possible pathway for its antidepressant effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.